molecular formula C12H9BrOS B496676 (5-Bromo-2-thienyl)(4-methylphenyl)methanone CAS No. 56824-70-5

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

Cat. No.: B496676
CAS No.: 56824-70-5
M. Wt: 281.17g/mol
InChI Key: WGUQOSHVWCWTMK-UHFFFAOYSA-N
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Description

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a versatile chemical scaffold designed for advanced pharmaceutical research and development. Its core structure, featuring a brominated thienyl ring and a methylphenyl group, makes it a privileged precursor in medicinal chemistry. This compound is primarily investigated as a key intermediate in the synthesis of complex molecules, particularly for developing active pharmaceutical ingredients (APIs) . Researchers utilize this bromo-ketone in cross-coupling reactions and as a building block for synthesizing novel Schiff base ligands, which are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties . The presence of the bromine atom offers a reactive site for further functionalization, enabling the construction of diverse compound libraries for high-throughput screening in drug discovery campaigns . In the context of organic materials science, the thiophene-based core is of significant interest for the development of new conjugated systems with potential applications in organic electronics . This reagent is provided exclusively for laboratory research purposes to support innovation in the discovery of new therapeutic agents and functional materials.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQOSHVWCWTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Intermediate Preparation

The synthesis begins with the preparation of 5-bromo-2-thiophenecarbonyl chloride. As demonstrated in CN111099975A, 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under solvent-free conditions with catalytic dimethylformamide (DMF) to yield the corresponding acyl chloride. Adapting this method, 5-bromo-2-thiophenecarboxylic acid can be treated with SOCl₂ at reflux (70–80°C) for 2–3 hours, achieving near-quantitative conversion. Excess SOCl₂ is removed via evaporation under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Acylation of 4-Methylbenzene

The acyl chloride is then reacted with 4-methylbenzene (toluene) in the presence of a Lewis acid. Traditional methods use AlCl₃ in dichloromethane (DCM) at 0–5°C to minimize side reactions. However, CN111099975A introduces a modified approach using silica gel-loaded AlCl₃, which enhances surface area and reaction efficiency. This heterogeneous catalyst allows for milder conditions (25–30°C) and reduces wastewater generation by eliminating aqueous workup steps.

Reaction Conditions:

  • Catalyst: Silica gel-loaded AlCl₃ (10 mol%)

  • Solvent: Dichloromethane

  • Temperature: 25–30°C

  • Yield: 78–82%

Challenges and Optimizations

  • Regioselectivity: Thiophene’s lower reactivity compared to benzene necessitates longer reaction times (6–8 hours).

  • Byproducts: Over-acylation and isomer formation are mitigated by controlled stoichiometry (1:1 acyl chloride:toluene).

  • Purification: Recrystallization from ethanol-water (3:1) yields >99% purity.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

Suzuki-Miyaura coupling offers a regioselective route to construct the carbon-carbon bond between the thiophene and benzene rings. This method is particularly advantageous for introducing functional groups without harsh acidic conditions.

Boronic Acid Synthesis

The thiophene component, 5-bromo-2-thienylboronic acid, is prepared via Miyaura borylation. In CN104311532A, 5-bromothiophene-2-boronic acid is synthesized by treating 2-bromothiophene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C, 12 hours

  • Yield: 85–90%

Coupling with 4-Methylbenzoyl Chloride

The boronic acid is coupled with 4-methylbenzoyl chloride using a palladium catalyst. CN104311532A employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with tricyclohexylphosphine (PCy₃) and potassium carbonate (K₂CO₃) in toluene at 60–90°C.

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (1 mol%), PCy₃ (3 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Toluene

  • Temperature: 70°C, 2 hours

  • Yield: 75–80%

Advantages Over Friedel-Crafts

  • Functional Group Tolerance: Bromine remains intact during coupling.

  • Scalability: Ligand-free conditions reduce costs for industrial production.

Comparative Analysis of Methodologies

Parameter Friedel-Crafts Acylation Suzuki-Miyaura Coupling
Yield 78–82%75–80%
Reaction Time 6–8 hours2–3 hours
Catalyst Cost Low (AlCl₃)High (Pd catalysts)
Byproducts Isomers, over-acylationHomocoupling
Purification RecrystallizationColumn chromatography

Industrial-Scale Considerations

  • Waste Management: Silica gel-supported catalysts reduce AlCl₃ waste by 40%.

  • Cost Efficiency: Suzuki coupling’s ligand-free variants (e.g., Pd/C) cut catalyst costs by 60% .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-thienyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, hydrocarbons.

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Conversion of 5-bromo-2-thiophenecarboxylic acid to its acid chloride using thionyl chloride.
2Reaction with 4-methylphenylmagnesium bromide to form the desired ketone.
3Acidification to isolate the final product.

Medicinal Chemistry

One of the most significant applications of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in treating type 2 diabetes. The mechanism involves inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion.

Case Study: Canagliflozin Synthesis

  • Relevance : Canagliflozin is an SGLT2 inhibitor derived from this compound.
  • Mechanism : Inhibition of SGLT2 leads to reduced blood glucose levels.
  • Impact : Provides therapeutic benefits for diabetes management.

Material Science

In material science, this compound serves as a building block for developing new materials with unique properties. Its structural characteristics allow it to participate in various chemical reactions that can lead to innovative material formulations.

Application AreaDescription
Polymer ChemistryUsed as a monomer in polymer synthesis.
Organic ElectronicsPotential applications in organic light-emitting diodes (OLEDs).

Industrial Applications

The compound's unique chemical structure makes it valuable in industrial settings for producing fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of complex molecules that are essential in drug development.

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound is utilized for:

  • Drug Development : As an intermediate for synthesizing various drug candidates.
  • Chemical Synthesis : Facilitating reactions that lead to biologically active compounds.

Mechanism of Action

The mechanism of action of (5-Bromo-2-thienyl)(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table compares (5-Bromo-2-thienyl)(4-methylphenyl)methanone with structurally related methanone derivatives:

Compound Name Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Key Spectral Features (¹H NMR) Reference
This compound Thienyl (Br), 4-methylphenyl Not reported ~1670 (estimated) δ 7.2–7.8 (aromatic protons)
2-Bromo-5-methoxyphenyl(4-chlorophenyl)methanone Bromomethoxyphenyl, 4-chlorophenyl 76–78 1668 δ 3.81 (OCH₃), 7.44–7.76 (aryl protons)
(5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone Bromomethoxyphenyl, 4-ethylcyclohexyl Not reported Not reported Crystallographic data via SHELXL refinement
4-Amino-2-(phenylamino)-5-thiazolylmethanone Thiazolyl, hindered phenolic Not reported Not reported Bioactive (IC₅₀ α-glucosidase: 117 µM)
(5-Bromo-2-iodophenyl)(4-ethoxyphenyl)methanone Bromoiodophenyl, 4-ethoxyphenyl Not reported Not reported Patent example for extended halogen substitution

Key Observations :

  • Electronic Effects: Bromine and methoxy substituents (as in ) lower electron density at the carbonyl group, slightly red-shifting the IR C=O stretch compared to non-electron-withdrawing groups.
  • Lipophilicity : The 4-methylphenyl group in the target compound enhances hydrophobicity relative to chlorophenyl or ethoxyphenyl analogues .

Crystallographic and Computational Insights

  • Structural Analysis : Crystallographic data for analogues (e.g., ) were refined using SHELXL , indicating a preference for planar carbonyl geometries. The 4-methylphenyl group may induce steric hindrance, affecting packing efficiency.
  • In Silico Predictions: Computational studies on related compounds (e.g., imidazolyl-methanones in ) highlight the role of substituents in modulating electronic properties and binding affinities.

Biological Activity

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thienyl group substituted with a bromine atom at the 5-position and a methylphenyl moiety. Its molecular formula is C12H11BrOS, with a molecular weight of approximately 273.17 g/mol. The presence of the methanone functional group enhances its reactivity, making it a suitable candidate for various biological applications.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an antidiabetic agent . It serves as a precursor in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are used in the management of type 2 diabetes mellitus. Preliminary data suggest that this compound may effectively lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.

Anti-inflammatory Effects

Emerging evidence indicates that this compound may possess anti-inflammatory properties . The compound's ability to inhibit certain cytochrome P450 enzymes could lead to reduced inflammation through modulation of metabolic pathways involved in inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

  • Bromination of 2-thiophenecarboxaldehyde.
  • Formation of the methanone through reaction with 4-methylbenzoyl chloride.
  • Purification and characterization using spectroscopic methods such as NMR and mass spectrometry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivitySimilarity Index
(5-Chloro-2-thienyl)(3-methylphenyl)methanoneChlorine substituent instead of bromineAntimicrobial0.85
(5-Bromo-2-fluorobenzyl)benzo[b]thiopheneFluorine substituent; different ring structureAntidiabetic0.90
(4-Methylthienyl)(3-bromophenyl)methanoneDifferent thienyl position; bromine on phenylAnticancer0.80
(5-Bromo-2-thienyl)(5-(4-fluorophenyl)thiophen-2-yl)methanoneAdditional thiophene ringAntidiabetic0.75

This table illustrates how the unique combination of bromine and thienyl groups in this compound influences its biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Screening : A study on novel thienyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structures could be explored for their antimicrobial potential .
  • Antidiabetic Research : The role of SGLT2 inhibitors in diabetes management has been extensively documented, with compounds similar to this compound showing promising results in lowering blood glucose levels through renal mechanisms.
  • Inflammation Studies : Research on cytochrome P450 inhibitors has indicated that certain thienyl compounds can modulate inflammatory pathways, warranting further investigation into the anti-inflammatory effects of this compound.

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-thienyl)(4-methylphenyl)methanone, considering bromine's reactivity?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For brominated thienyl derivatives, a regioselective bromination step at the 5-position of the thiophene ring is critical. Evidence from analogous compounds suggests using alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone under controlled conditions to avoid side reactions (e.g., over-alkylation). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) ensures purity . For bromine stability, inert atmospheres (N₂/Ar) are recommended to prevent debromination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be expected?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for thienyl and methylphenyl groups) and the methanone carbonyl (δ ~190 ppm in ¹³C NMR).
  • Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z corresponding to C₁₂H₉BrOS (exact mass ~288.96) with isotopic patterns confirming bromine .
  • IR Spectroscopy : Strong carbonyl stretch (~1650–1700 cm⁻¹) and C-Br absorption (~500–600 cm⁻¹) .

Q. What purification methods are recommended to achieve high purity?

Recrystallization using ethanol/water mixtures or toluene is effective for removing unreacted precursors. For trace impurities, preparative HPLC with a C18 column (MeOH/H₂O mobile phase) provides >95% purity, as validated for structurally similar methanones .

Q. Are there known biological activities associated with this compound or its analogs?

Analogous brominated methanones exhibit cytotoxic activity by disrupting microtubule assembly (e.g., phenstatin derivatives). While specific data for this compound is limited, in vitro assays (MTT, apoptosis markers) are recommended to evaluate its bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, the C-Br bond length (~1.89–1.92 Å) and thienyl-methanone dihedral angle (~10–15°) are critical for confirming regiochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How does the bromine substituent influence the electronic properties of the thienyl ring?

Bromine’s electron-withdrawing effect increases the thienyl ring’s electrophilicity, as shown by DFT calculations on similar compounds. This enhances reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling at the 2-position). Cyclic voltammetry reveals a reduced HOMO-LUMO gap (~3.2 eV), supporting its utility in optoelectronic materials .

Q. What computational methods (e.g., DFT) predict this compound’s properties or reaction pathways?

Density Functional Theory (B3LYP/6-311+G**) calculates optimized geometries, electrostatic potentials, and Fukui indices to predict reactive sites. For instance, the 5-bromo position shows high electrophilicity, aligning with experimental bromination trends. MD simulations (AMBER force field) model solvation effects in biological systems .

Q. What insights do crystallographic data provide about the compound’s stability?

Short intermolecular contacts (e.g., C-H···O interactions at ~2.7 Å) stabilize the crystal lattice, reducing thermal degradation. Torsional angles >30° between the thienyl and methylphenyl groups indicate conformational flexibility, which may influence solubility and melting points .

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